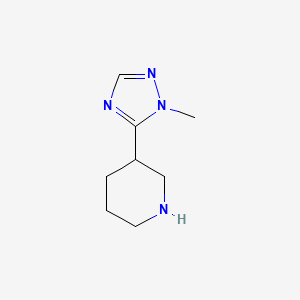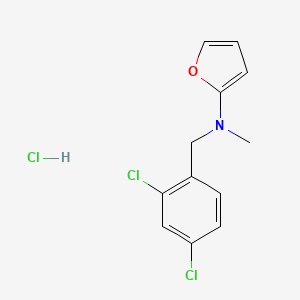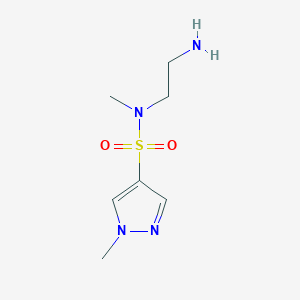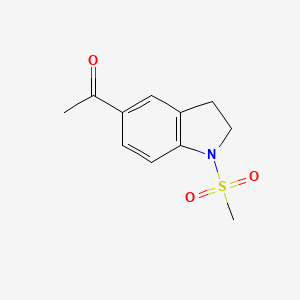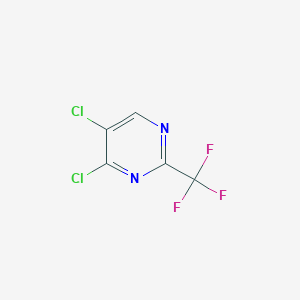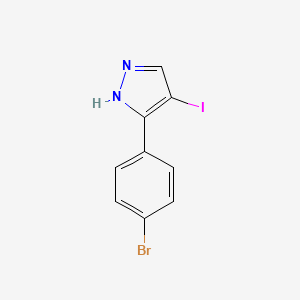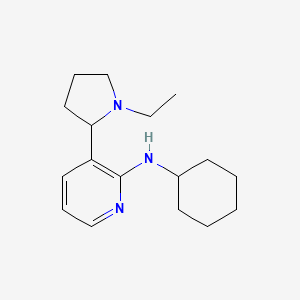
3-(7-Chloro-4-oxoquinolin-1(4H)-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(7-Chloro-4-oxoquinolin-1(4H)-yl)propanoic acid is a chemical compound that belongs to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Chloro-4-oxoquinolin-1(4H)-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-chloro-4-oxoquinoline.
Alkylation: The 7-chloro-4-oxoquinoline undergoes alkylation with a suitable alkylating agent to introduce the propanoic acid moiety.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature and pressure.
Catalysts: Catalysts such as palladium or platinum may be used to enhance the reaction rate and yield.
Purification: The final product is purified using techniques such as crystallization or distillation to ensure high purity.
化学反应分析
Types of Reactions
3-(7-Chloro-4-oxoquinolin-1(4H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds with different halogen or functional group substitutions.
科学研究应用
3-(7-Chloro-4-oxoquinolin-1(4H)-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 3-(7-Chloro-4-oxoquinolin-1(4H)-yl)propanoic acid involves:
Molecular Targets: The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.
Pathways Involved: Inhibition of these enzymes leads to the disruption of DNA replication and cell division, ultimately causing bacterial cell death.
相似化合物的比较
Similar Compounds
Ciprofloxacin: A widely used quinolone antibiotic with similar antibacterial properties.
Levofloxacin: Another quinolone antibiotic known for its broad-spectrum activity.
Norfloxacin: A quinolone used primarily for urinary tract infections.
Uniqueness
3-(7-Chloro-4-oxoquinolin-1(4H)-yl)propanoic acid is unique due to its specific chemical structure, which imparts distinct properties and potential applications compared to other quinolones. Its ability to undergo various chemical reactions and its potential use in multiple scientific fields make it a compound of significant interest.
属性
分子式 |
C12H10ClNO3 |
|---|---|
分子量 |
251.66 g/mol |
IUPAC 名称 |
3-(7-chloro-4-oxoquinolin-1-yl)propanoic acid |
InChI |
InChI=1S/C12H10ClNO3/c13-8-1-2-9-10(7-8)14(5-3-11(9)15)6-4-12(16)17/h1-3,5,7H,4,6H2,(H,16,17) |
InChI 键 |
ILFOMYQGZVIHEE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)N(C=CC2=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


